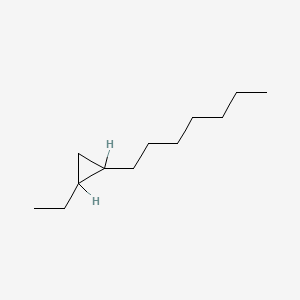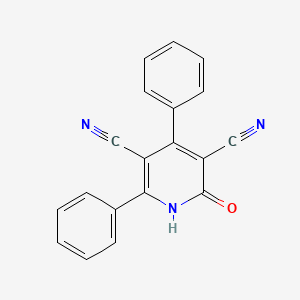
2-Oxo-4,6-diphenyl-1,2-dihydropyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-4,6-diphenyl-1,2-dihydropyridine-3,5-dicarbonitrile is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a pyridine ring with two phenyl groups and two nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4,6-diphenyl-1,2-dihydropyridine-3,5-dicarbonitrile typically involves the reaction of aromatic aldehydes with malononitrile and ammonium acetate in the presence of a catalyst. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired compound . The reaction mechanism involves the formation of an intermediate, which undergoes cyclization to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-4,6-diphenyl-1,2-dihydropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Pyridine derivatives with altered functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Phenyl-substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Studied for its antiproliferative activity against various cancer cell lines.
Industry: Potential use as a corrosion inhibitor for carbon steel in acidic environments.
Mechanism of Action
The mechanism of action of 2-Oxo-4,6-diphenyl-1,2-dihydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in cellular processes.
Pathways Involved: It can inhibit the activity of certain kinases and enzymes, leading to antiproliferative effects on cancer cells.
Comparison with Similar Compounds
2-Oxo-4,6-diphenyl-1,2-dihydropyridine-3,5-dicarbonitrile can be compared with other similar compounds, such as:
2-Oxo-1,2-dihydropyridine-3,4-dicarbonitriles: These compounds have similar structures but differ in the position of nitrile groups and substituents.
6-Amino-2-oxo-1,4-diphenyl-1,2-dihydropyridine-3,5-dicarbonitrile: This compound has an amino group instead of one of the phenyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
75238-99-2 |
|---|---|
Molecular Formula |
C19H11N3O |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
2-oxo-4,6-diphenyl-1H-pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C19H11N3O/c20-11-15-17(13-7-3-1-4-8-13)16(12-21)19(23)22-18(15)14-9-5-2-6-10-14/h1-10H,(H,22,23) |
InChI Key |
NZXXQBBTHGDVBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=C2C#N)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14440423.png)
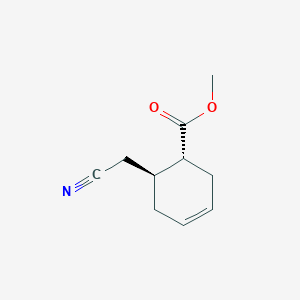
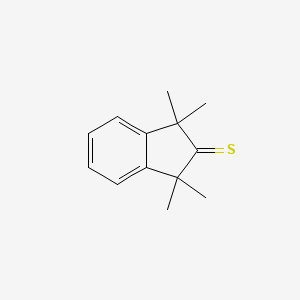
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, trilithium monosodium salt](/img/structure/B14440446.png)

![Benzyl [(4-hydroxyanilino)methylidene]carbamate](/img/structure/B14440462.png)
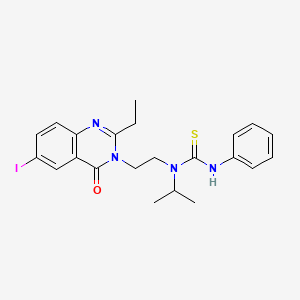
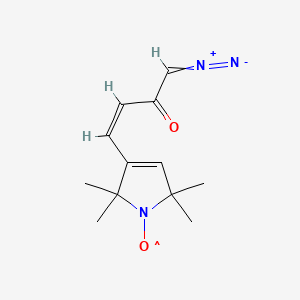
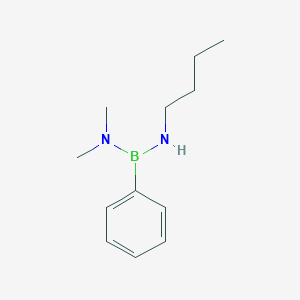
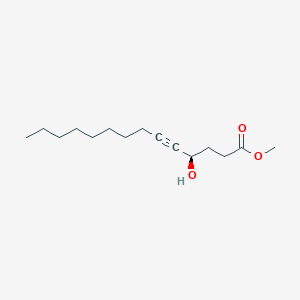
![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14440478.png)

